N-[2-(cyclohexylamino)-2-oxoethyl]cyclohexanecarboxamide
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Overview
Description
N-[2-(cyclohexylamino)-2-oxoethyl]cyclohexanecarboxamide is an organic compound with the molecular formula C15H26N2O2. This compound is characterized by the presence of a cyclohexylamino group and a cyclohexanecarboxamide group, making it a unique structure in organic chemistry.
Mechanism of Action
Target of Action
It is part of the phenotypic screening library, which includes compounds with a broad diversity of biological targets .
Mode of Action
Enamines, in general, are known to undergo oxidation through single electron transfer (SET) processes to form enamine radical cations . These open-shell intermediates can be engaged in various coupling reactions .
Biochemical Pathways
Enamine-derived radicals are crucial intermediates in singly occupied molecular orbital (somo) catalysis . This suggests that Enamine_004258 might influence pathways involving SOMO catalysis.
Pharmacokinetics
Pharmacokinetics generally reveals the fate of substances in the body over time . The compounds can be administered in multiple ways, among which peroral (PO) and intravenous (IV) are the most popular ones .
Result of Action
Compounds in the phenotypic screening library, which enamine_004258 is part of, have been found to exhibit antifungal and antimicrobial activities .
Biochemical Analysis
Biochemical Properties
Enamine_004258 plays a role in biochemical reactions, particularly in the context of enamine-derived radicals . These radicals are crucial intermediates in singly occupied molecular orbital (SOMO) catalysis . The transient enamine radical cation, generated by single electron transfer (SET), and the deprotonated form of α-imino radical intermediates were directly observed for the first time .
Cellular Effects
Enamines and imines, such as those associated with Enamine_004258, are reactive metabolites produced as short-lived intermediates in a number of enzymatic processes . Left unchecked, the inherent reactivity of enamines and imines may perturb the metabolic network .
Molecular Mechanism
The molecular mechanism of action of Enamine_004258 involves its role as an intermediate in SOMO catalysis . It undergoes oxidation through SET processes to form an enamine radical cation . This open-shell intermediate can be engaged in various coupling reactions .
Temporal Effects in Laboratory Settings
The transient enamine radical cation and the deprotonated form of α-imino radical intermediates were observed on a microsecond timescale .
Metabolic Pathways
Enamine_004258 is likely involved in the metabolic pathways related to the production and degradation of enamines and imines . The specific enzymes or cofactors it interacts with are not yet identified.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[2-(cyclohexylamino)-2-oxoethyl]cyclohexanecarboxamide can be synthesized through a multi-component reaction involving cyclohexyl isocyanide, paraformaldehyde, and acrylic acid. The reaction typically occurs at room temperature and yields the desired compound in good quantities .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the multi-component reaction mentioned above can be scaled up for industrial purposes, provided the reaction conditions are optimized for larger quantities.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohexylamino)-2-oxoethyl]cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(cyclohexylamino)-2-oxoethyl]cyclohexanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of low molecular weight gelators and other industrial applications.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: An organic compound with a similar cyclohexyl group but different functional groups.
Cyclohexanecarboxylic acid: Another compound with a cyclohexane ring but different substituents.
Uniqueness
N-[2-(cyclohexylamino)-2-oxoethyl]cyclohexanecarboxamide is unique due to its specific combination of cyclohexylamino and cyclohexanecarboxamide groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(cyclohexylamino)-2-oxoethyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c18-14(17-13-9-5-2-6-10-13)11-16-15(19)12-7-3-1-4-8-12/h12-13H,1-11H2,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPDRDGUPXRXHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC(=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47197716 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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